2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate
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Overview
Description
2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate is an organic compound with the molecular formula C12H18O4 It is characterized by a cyclohexene ring with acetyl and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate.
2-Acetylcyclohexanone: Similar structure but lacks the dimethyl groups.
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-enyloxy)acetate: Another ester derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both acetyl and acetate groups on a cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
57293-97-7 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2-acetyl-5,5-dimethyl-3-oxocyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H16O4/c1-7(13)11-9(15)5-12(3,4)6-10(11)16-8(2)14/h5-6H2,1-4H3 |
InChI Key |
ACZVDAFGNAHKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=O)(C)C)OC(=O)C |
Origin of Product |
United States |
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